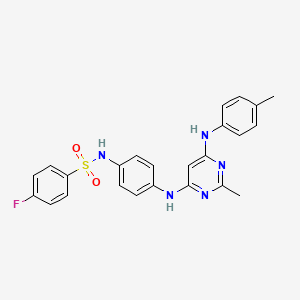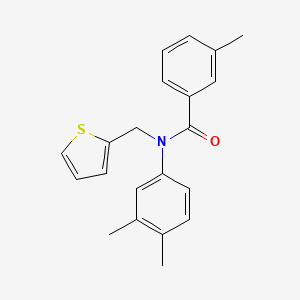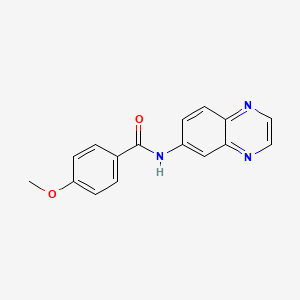![molecular formula C17H14FN3O4 B11338685 2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11338685.png)
2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s structure consists of a 4-fluorophenoxy group attached to an oxadiazole ring, which in turn is connected to an acetamide moiety.
2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide: is a chemical compound with the molecular formula CHFO. It belongs to the class of acetamides and contains an oxadiazole ring.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-fluorophenol with 2-hydroxy-4-methoxybenzaldehyde to form an intermediate. This intermediate then reacts with hydrazine hydrate to yield the oxadiazole ring. Finally, acetylation of the oxadiazole compound leads to the formation of the target compound.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products of these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, and interactions with cellular targets.
Industry: The compound may find applications in materials science or as a starting point for designing new molecules.
Mécanisme D'action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
Molecular Targets: Researchers explore potential protein targets (enzymes, receptors, etc.) that interact with the compound.
Pathways Involved: Investigations aim to elucidate signaling pathways affected by the compound.
Comparaison Avec Des Composés Similaires
Uniqueness: The combination of the 4-fluorophenoxy group and the oxadiazole ring makes this compound unique.
Similar Compounds: Other related compounds include (CAS Number: 880052-56-2) and (CAS Number: 41454-38-0).
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C17H14FN3O4 |
|---|---|
Poids moléculaire |
343.31 g/mol |
Nom IUPAC |
2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-6-2-11(3-7-13)16-20-17(21-25-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,21,22) |
Clé InChI |
NARBZNCXITYZSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11338604.png)
![N-(4-chlorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11338608.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338636.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11338638.png)
![2-anilino-4-methyl-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11338640.png)
![10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11338642.png)
![3-(4-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338647.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11338649.png)


![5-fluoro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11338658.png)
![2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B11338662.png)

